Home > Products > Screening Compounds P33658 > HIV-1 inhibitor-27
HIV-1 inhibitor-27 -

HIV-1 inhibitor-27

Catalog Number: EVT-12543031
CAS Number:
Molecular Formula: C46H78N2O7
Molecular Weight: 771.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HIV-1 inhibitor-27 is derived from a series of compounds designed using fragment-based drug discovery techniques. These compounds were synthesized to target specific binding sites on the HIV-1 reverse transcriptase enzyme, with a focus on improving binding affinity and inhibitory potency. The classification of this compound falls under non-nucleoside reverse transcriptase inhibitors, which play a significant role in antiretroviral therapy.

Synthesis Analysis

Methods and Technical Details

The synthesis of HIV-1 inhibitor-27 involves several key steps:

  1. Core Structure Design: The compound is based on a pyrazolopyridine core structure, which was modified to enhance its binding properties.
  2. Substitution Strategy: Various substitution positions were explored (positions 4–7) around the core structure to identify optimal modifications that would increase affinity for the target enzyme.
  3. Series Development: Three series of compounds were synthesized:
    • Series 1: Focused on substitutions at positions 4–7.
    • Series 2: Modified the ethyl ester group.
    • Series 3: Developed 4-alkynes that demonstrated improved inhibitory activity against both wild-type and mutant strains of HIV-1 reverse transcriptase.

The synthesis was confirmed through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, ensuring structural integrity and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of HIV-1 inhibitor-27 reveals a complex arrangement that allows for effective interaction with the reverse transcriptase enzyme. The co-crystal structure determined through X-ray crystallography showed that HIV-1 inhibitor-27 binds at an adjacent site to other known inhibitors, suggesting a unique mechanism of action.

Key data from crystallographic studies indicate:

  • Resolution: The structure was refined to 2.42 Å resolution.
  • Binding Affinity: The compound demonstrated strong binding affinity with an inhibition constant (K_D) of approximately 79 μM against wild-type HIV-1 reverse transcriptase .
Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of HIV-1 inhibitor-27 involved several chemical reactions:

  1. Formation of Alkynes: The introduction of alkyne groups was crucial for enhancing binding properties.
  2. Esterification Reactions: Key esterification steps were performed using thionyl chloride in chloroform to activate carboxylic acid derivatives for coupling with alcohols.
  3. Crystallization: The final compound was crystallized in complex with reverse transcriptase to elucidate its binding mode.

These reactions were optimized through iterative testing to maximize yield and purity .

Mechanism of Action

Process and Data

HIV-1 inhibitor-27 functions by binding to the allosteric site on the HIV-1 reverse transcriptase enzyme, inhibiting its activity necessary for viral replication. This compound's mechanism involves:

  • Allosteric Modulation: By binding at an adjacent site, it alters the enzyme's conformation, reducing its ability to synthesize viral DNA from RNA templates.
  • Resistance Profile: Studies indicate that HIV-1 inhibitor-27 retains efficacy against certain mutant strains resistant to other non-nucleoside inhibitors, highlighting its potential as a valuable therapeutic agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of HIV-1 inhibitor-27 include:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and chloroform but shows limited solubility in water.

Chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: The alkyne functional groups can participate in further chemical modifications, allowing for potential derivatization .
Applications

Scientific Uses

HIV-1 inhibitor-27 has significant potential applications in medicinal chemistry and virology:

  1. Antiviral Therapy: As part of combination antiretroviral therapy regimens, it can be used to enhance treatment outcomes for patients with HIV.
  2. Research Tool: Its unique binding characteristics make it a valuable tool for studying resistance mechanisms in HIV and for developing next-generation inhibitors.
  3. Drug Development: The insights gained from studies involving this compound can guide the design of new inhibitors targeting other viral enzymes or related pathogens .

Properties

Product Name

HIV-1 inhibitor-27

IUPAC Name

(3S,4S)-4-[8-[[(4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,6a,7,8,8a,10,11,12,13,14a,14b-tetradecahydro-1H-picene-4a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid

Molecular Formula

C46H78N2O7

Molecular Weight

771.1 g/mol

InChI

InChI=1S/C46H78N2O7/c1-29(2)25-31(32(49)27-38(53)54)48-37(52)15-13-11-10-12-14-24-47-40(55)46-22-20-41(3,4)28-30(46)39-33(50)26-35-43(7)18-17-36(51)42(5,6)34(43)16-19-44(35,8)45(39,9)21-23-46/h29-32,34-36,39,49,51H,10-28H2,1-9H3,(H,47,55)(H,48,52)(H,53,54)/t30-,31-,32-,34-,35+,36-,39-,43-,44+,45+,46-/m0/s1

InChI Key

BNUZALUKJXRLPV-IBKCJNAWSA-N

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)CCCCCCCNC(=O)C12CCC(CC1C3C(=O)CC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)CCCCCCCNC(=O)[C@@]12CC[C@@]3([C@@H]([C@@H]1CC(CC2)(C)C)C(=O)C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.